molecular formula C10H13N B3068571 (R)-2-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 63430-95-5

(R)-2-Methyl-1,2,3,4-tetrahydroquinoline

Katalognummer: B3068571
CAS-Nummer: 63430-95-5
Molekulargewicht: 147.22 g/mol
InChI-Schlüssel: JZICUKPOZUKZLL-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. It is a chiral molecule with a specific three-dimensional arrangement, making it an important compound in various chemical and pharmaceutical applications. The compound is characterized by a quinoline core structure with a methyl group attached to the second carbon atom and a hydrogenated ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of 2-methylquinoline using hydrogenation techniques. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the asymmetric hydrogenation of 2-methylquinoline using chiral catalysts to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-1,2,3,4-tetrahydroquinoline often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is crucial to ensure the selective formation of the ®-enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Further reduction of the compound can lead to the formation of fully hydrogenated quinoline derivatives.

    Substitution: The methyl group on the second carbon can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrahydroquinolines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include quinoline derivatives, fully hydrogenated quinolines, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrahydroquinoline derivatives, including (R)-2-methyl-1,2,3,4-tetrahydroquinoline. Research indicates that these compounds exhibit activity against various pathogens, making them candidates for developing new antibiotics. For instance, derivatives have shown effectiveness against resistant strains of bacteria and fungi .

1.2 Neuroprotective Effects
Tetrahydroquinoline compounds are being investigated for their neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in managing cognitive decline .

1.3 Antitumor Activity
The compound has also been explored for its antitumor properties. Studies have demonstrated that this compound derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This activity is attributed to the compound's ability to modulate signaling pathways involved in cell growth and survival .

Synthetic Applications

2.1 Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chiral nature allows for the development of enantiomerically pure compounds through asymmetric synthesis methods. Recent advancements include the use of microwave-assisted reactions to enhance yields and reduce reaction times .

Table 1: Synthetic Methods for Tetrahydroquinolines

MethodDescriptionYield Range
Microwave-Assisted SynthesisUtilizes microwave energy to accelerate reactions85-98%
Pictet–Spengler ReactionA classical method for synthesizing tetrahydroquinolines from tryptaminesVaries
Domino ReactionsCombines multiple steps into one process for efficiency58-98%

Case Studies

3.1 Case Study: Antiparasitic Activity
A study explored the antiparasitic activity of new derivatives of this compound against Leishmania species. The results indicated that certain modifications to the tetrahydroquinoline structure enhanced efficacy against parasitic infections . This illustrates the potential for developing novel antiparasitic agents based on this scaffold.

3.2 Case Study: Chiral Catalysis
Research has demonstrated the utility of this compound in chiral catalysis applications. Variants of this compound were used as catalysts in asymmetric reactions leading to high enantioselectivity in product formation . This underscores its significance in synthetic organic chemistry.

Wirkmechanismus

The mechanism of action of ®-2-Methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylquinoline: The parent compound from which ®-2-Methyl-1,2,3,4-tetrahydroquinoline is derived.

    1,2,3,4-Tetrahydroquinoline: A similar compound lacking the methyl group on the second carbon.

    Quinoline: The fully aromatic analog of ®-2-Methyl-1,2,3,4-tetrahydroquinoline.

Uniqueness

®-2-Methyl-1,2,3,4-tetrahydroquinoline is unique due to its chiral nature and specific three-dimensional arrangement. This chirality imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical applications. Its ability to undergo various chemical transformations further enhances its versatility in research and industrial applications.

Biologische Aktivität

(R)-2-Methyl-1,2,3,4-tetrahydroquinoline (THQ) is a compound that has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of tetrahydroquinoline (THQ), a bicyclic compound known for its presence in various natural products and synthetic pharmaceuticals. The structural features of THQ contribute to its biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • A study synthesized a series of tetrahydroquinoline derivatives and evaluated their cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibited selective anticancer activity with IC50 values in the micromolar range. Specifically, compounds showed significant inhibition of cell proliferation and migration in colorectal cancer models by inducing oxidative stress and activating apoptotic pathways through the PI3K/AKT/mTOR signaling pathway .
CompoundCell LineIC50 (µM)Mechanism
20dHCT-11612.5Induces ROS
18HeLa15.0Apoptosis via PI3K/AKT
4MCF-720.0Colony formation suppression

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In vivo studies demonstrated that THQ derivatives significantly reduced inflammation markers compared to standard treatments like acetylsalicylic acid (ASA). This suggests a potential role in managing inflammatory diseases .

Antimicrobial Effects

The compound has shown antimicrobial activity against various pathogens. A review indicated that tetrahydroquinolines possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the THQ scaffold can enhance potency and selectivity:

  • Substitution at C-6 : Enhances anticancer activity.
  • N-acyl modifications : Improve bioavailability and reduce toxicity to normal cells.

This relationship underscores the importance of chemical modifications in developing effective therapeutic agents.

Case Studies

  • Colorectal Cancer Study : A novel tetrahydroquinolinone derivative was shown to suppress colony formation in HCT-116 cells while inducing oxidative stress. The study concluded that this compound could serve as a lead for further drug development targeting colorectal cancer .
  • Inflammation Model : In vivo assessments revealed that certain THQ derivatives significantly decreased inflammatory responses in animal models compared to conventional anti-inflammatory drugs .

Eigenschaften

IUPAC Name

(2R)-2-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZICUKPOZUKZLL-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337228
Record name (2R)-1,2,3,4-Tetrahydro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63430-95-5
Record name (2R)-1,2,3,4-Tetrahydro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-methylquinoline (584 mg, 4.1 mmol), indium powder (4.21 g, 36.7 mmol), saturated aqueous ammonium chloride solution (6.3 ml) and ethanol (21 ml) were heated at reflux for 3 days. On cooling to room temperature, water was added and the mixture was filtered through Keiselguhr. The filtrate was adjusted to pH 9 with 2M sodium hydroxide solution and extracted with DCM (×2). The extracts were dried over MgSO4 and concentrated in vacuo to give the crude product which was purified by flash column chromatography. Elution with 10% EtOAc in 60-80C petroleum ether gave the title compound as a pale yellow oil (383 mg). 1H NMR (400 MHz, CDCl3) δ (ppm): 6.96 (m, 2H), 6.60 (t, 1H), 6.47 (d, 1H), 3.68 (br, 1H), 3.40 (m, 1H), 2.84 (ddd, 1H), 2.72 (ddd, 1H), 1.92 (m, 1H), 1.60 (m, 1H), 1.21 (d, 3H).
Quantity
584 mg
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 10 ml of methylene chloride, 55.6 mg of a pentamethylcyclopentadienyl iridium(III) chloride dimer ([Cp*IrCl2]2), 16.7 mg of (R)-prolinamide and 15.6 mg of triethylamine were added, and the mixture was stirred under argon atmosphere at room temperature for about 30 minutes to give a catalyst-containing mixture. In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and a 1/10 amount of the catalyst-containing mixture (equivalent to 0.1 mol % as an iridium chloride dimer) was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature for 2 days to give 2-methyl-1,2,3,4-tetrahydroquinoline (degree of conversion: 67.4%). The R-enantiomer was in excess and the optical purity was 85.4% ee.
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 mg
Type
reactant
Reaction Step One
Quantity
15.6 mg
Type
reactant
Reaction Step One
Name
pentamethylcyclopentadienyl iridium(III) chloride
Quantity
55.6 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
iridium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and the catalyst-containing mixture was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature overnight to give 2-methyl-1,2,3,4-tetrahydroquinoline. The S-enantiomer was in excess and the optical purity was 86.4% ee.
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and 66.5 mg (2.0 mol %) of crystalline (S)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III) (Cp*Ir(Cl−)(S-PA-H+)) was added. After cooling to −20° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was continuously stirred at the same temperature for 20 hours. Then, the reaction was completed. The reaction mixture was basified with an aqueous potassium carbonate solution and then the resulting layers were separated. The organic layer was washed with water and concentrated to give 1.05 g of 2-methyl-1,2,3,4-tetrahydroquinoline as an oil.
[Compound]
Name
(S)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III)
Quantity
66.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and as a catalyst, 6.7 mg (0.2 mol %) of a crystalline (R)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III) complex (Cp*Ir(Cl−)(R-PA-H+)) was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature for 2 days to give 2-methyl-1,2,3,4-tetrahydroquinoline (degree of conversion: 73%). The R-enantiomer was in excess and the optical purity was 90.2% ee.
[Compound]
Name
(R)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III)
Quantity
6.7 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.